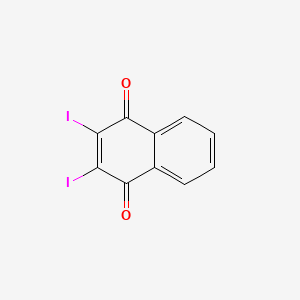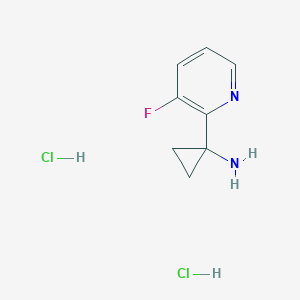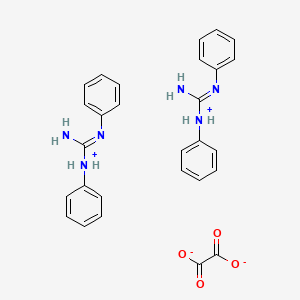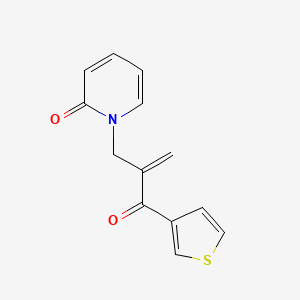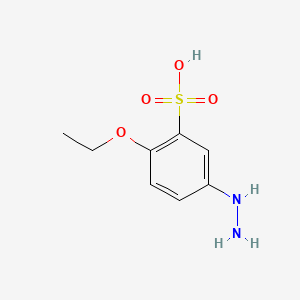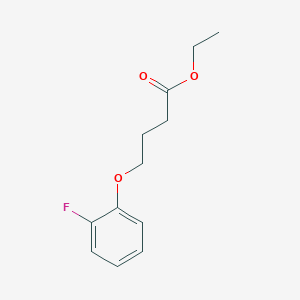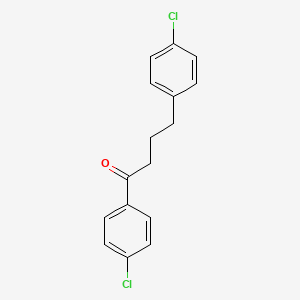
4'-Chloro-4-(4-chlorophenyl)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-4-(4-chlorophenyl)butyrophenone is an organic compound with the molecular formula C16H14Cl2O. It is a member of the butyrophenone class of compounds, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the butyrophenone chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-(4-chlorophenyl)butyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobutyryl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-4-(4-chlorophenyl)butyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-4-(4-chlorophenyl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4’-Chloro-4-(4-chlorophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4’-Chloro-4-(4-chlorophenyl)butyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antipsychotic drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Chloro-4-(4-chlorophenyl)butyrophenone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a dopamine receptor antagonist, which is crucial for its antipsychotic effects. The compound binds to dopamine receptors in the brain, inhibiting the action of dopamine and thereby modulating neurotransmission.
Comparaison Avec Des Composés Similaires
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness: 4’-Chloro-4-(4-chlorophenyl)butyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
71463-54-2 |
|---|---|
Formule moléculaire |
C16H14Cl2O |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
1,4-bis(4-chlorophenyl)butan-1-one |
InChI |
InChI=1S/C16H14Cl2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2 |
Clé InChI |
MOICKJLUGDYOJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


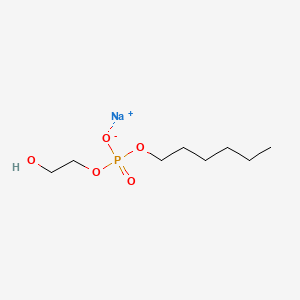

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
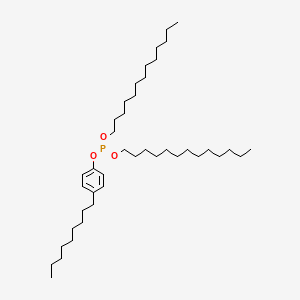
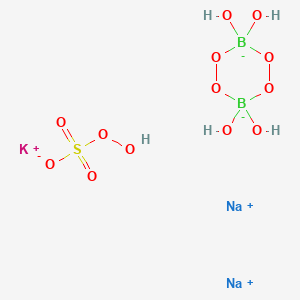
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
